omega-Hydroxyisodillapiole

Description

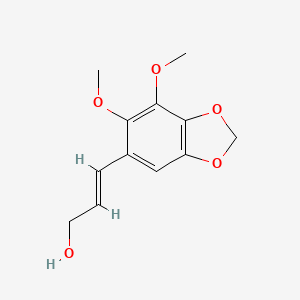

Structure

3D Structure

Properties

CAS No. |

38971-73-2 |

|---|---|

Molecular Formula |

C12H14O5 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

(E)-3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)prop-2-en-1-ol |

InChI |

InChI=1S/C12H14O5/c1-14-10-8(4-3-5-13)6-9-11(12(10)15-2)17-7-16-9/h3-4,6,13H,5,7H2,1-2H3/b4-3+ |

InChI Key |

SNICMNWLOMALIJ-ONEGZZNKSA-N |

Isomeric SMILES |

COC1=C(C2=C(C=C1/C=C/CO)OCO2)OC |

Canonical SMILES |

COC1=C(C2=C(C=C1C=CCO)OCO2)OC |

Origin of Product |

United States |

Foundational & Exploratory

omega-Hydroxyisodillapiole basic chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omega-Hydroxyisodillapiole is a phenylpropanoid belonging to the cinnamyl alcohol class of organic compounds. It has been identified as a natural constituent of Piper hispidum Sw., a plant species with a history of use in traditional medicine. While research on the pure compound is limited, its chemical nature and origin suggest potential biological activities that warrant further investigation. This technical guide provides a summary of its known chemical properties, a representative experimental protocol for its isolation, and a proposed workflow for exploring its biological significance.

Core Chemical Properties

Quantitative data for this compound is sparse in the available literature. The following table summarizes the known and predicted properties. Experimentally determined values are limited, and many properties are derived from computational models.

| Property | Value | Source |

| IUPAC Name | 3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)prop-2-en-1-ol | PhytoBank[1] |

| Molecular Formula | C₁₂H₁₄O₅ | PhytoBank[1] |

| Average Molecular Weight | 238.239 g/mol | PhytoBank[1] |

| Monoisotopic Molecular Weight | 238.084123551 g/mol | PhytoBank[1] |

| Predicted Water Solubility | 1.07 g/L | ALOGPS (cited in PhytoBank)[1] |

| Predicted logP | 1.63 | ALOGPS (cited in PhytoBank)[1] |

| Predicted pKa (Strongest Acidic) | 15.62 | ChemAxon (cited in PhytoBank)[1] |

| Predicted pKa (Strongest Basic) | -2.5 | ChemAxon (cited in PhytoBank)[1] |

| Hydrogen Bond Donor Count | 1 | ChemAxon (cited in PhytoBank)[1] |

| Hydrogen Bond Acceptor Count | 5 | ChemAxon (cited in PhytoBank)[1] |

| Rotatable Bond Count | 4 | ChemAxon (cited in PhytoBank)[1] |

Experimental Protocols

Representative Isolation of this compound from Piper hispidum

While a specific protocol for the isolation of this compound has not been detailed in the reviewed literature, a general methodology for the isolation of phenylpropanoids from Piper species can be adapted. The following is a representative protocol based on common phytochemical techniques.

1. Plant Material Collection and Preparation:

-

Collect fresh stems of Piper hispidum.

-

Wash the plant material with distilled water to remove any debris.

-

Air-dry the stems in a well-ventilated area, shielded from direct sunlight, until they are brittle.

-

Grind the dried stems into a coarse powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered plant material in a suitable organic solvent (e.g., methanol or ethanol) at a ratio of 1:10 (w/v) for 72 hours at room temperature with occasional agitation.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process with the plant residue twice more to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

3. Fractionation:

-

Suspend the crude extract in a mixture of methanol and water (9:1 v/v) and partition sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Monitor the presence of phenylpropanoids in each fraction using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol, 95:5 v/v) and visualization under UV light (254 nm and 366 nm) and/or with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).

4. Chromatographic Purification:

-

Subject the fraction enriched with this compound (as determined by TLC) to column chromatography over silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or chloroform).

-

Collect fractions and monitor them by TLC.

-

Pool fractions containing the compound of interest and concentrate them.

-

Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., a gradient of methanol and water) to yield pure this compound.

5. Structure Elucidation:

-

Confirm the identity and purity of the isolated compound using spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the detailed molecular structure.

-

Potential Biological Significance and Future Directions

Direct studies on the biological activity of this compound are lacking. However, its classification as a cinnamyl alcohol and its origin from Piper hispidum provide a basis for postulating potential areas of investigation. Extracts of Piper hispidum have been reported to possess a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. Cinnamyl alcohols, as a class, are also known for their diverse pharmacological effects.

Proposed Bioactivity Screening Workflow

To elucidate the biological potential of this compound, a systematic screening workflow is proposed.

Caption: Proposed workflow for the bioactivity screening of this compound.

Potential Signaling Pathway Involvement

Given the anti-inflammatory properties of many cinnamyl alcohol derivatives, a plausible area of investigation for this compound is its effect on inflammatory signaling pathways, such as the NF-κB and MAPK pathways. These pathways are central to the cellular response to inflammatory stimuli and are common targets for anti-inflammatory drugs.

Caption: Hypothetical inhibition of inflammatory signaling by this compound.

Conclusion

This compound is a naturally occurring phenylpropanoid with a chemical structure that suggests potential for biological activity. While current experimental data on the pure compound is limited, this guide provides a framework for its study, from isolation to bioactivity screening. Further research is necessary to fully characterize its physicochemical properties and to explore its pharmacological potential, which could lead to the development of new therapeutic agents.

References

Unveiling the Natural Sources of ω-Hydroxyisodillapiole: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the natural sourcing, isolation, and biological activities of dillapiole and its hydroxylated derivatives, with a specific focus on identifying the natural origins of ω-Hydroxyisodillapiole. While direct evidence for the natural occurrence of ω-Hydroxyisodillapiole remains elusive in the reviewed literature, this document provides critical insights into closely related compounds and the methodologies for their investigation.

Executive Summary

Dillapiole, a phenylpropanoid, is a well-documented bioactive compound predominantly found in the essential oils of various Piper species, most notably Piper aduncum. The investigation into its hydroxylated derivatives has revealed that while the specific "omega" (ω) hydroxylation at the terminal carbon of the allyl side chain is not explicitly reported, other hydroxylated forms, such as the vicinal diol of dillapiole, have been identified through biotransformation studies. This guide details the primary natural sources of dillapiole, presents quantitative data on its abundance, outlines experimental protocols for its extraction and isolation, and explores the known biological activities and associated signaling pathways. This information provides a foundational framework for researchers aiming to isolate and characterize hydroxylated dillapiole derivatives, including the potential discovery of ω-Hydroxyisodillapiole.

Natural Sources of Dillapiole and its Derivatives

The primary natural source of dillapiole is the essential oil of Piper aduncum, a plant species native to the American tropics. The concentration of dillapiole in P. aduncum essential oil can vary significantly depending on the geographical origin of the plant material. Other plant species have also been identified as sources of dillapiole, albeit typically in lower concentrations.

| Plant Species | Part of Plant | Dillapiole Concentration (% of Essential Oil) | Reference(s) |

| Piper aduncum | Leaves | 35 - 97.3% | [1] |

| Piper aduncum | Inflorescences | 6.3% | [2] |

| Perideridia gairdneri | Inflorescence | 30.3% | [3] |

| Dill (Anethum graveolens) | Young Seedlings | High levels | [4] |

| Fennel (Foeniculum vulgare) | Root | Present | [5] |

Note: While dillapiole is found in these sources, the presence of ω-Hydroxyisodillapiole has not been directly confirmed. However, biotransformation studies have shown that fungi can metabolize dillapiole into hydroxylated derivatives. For instance, the fungus Botryodiplodia theobromae has been shown to convert dillapiole into its corresponding vicinal diol.[6][7]

Experimental Protocols

Extraction of Essential Oil from Piper aduncum Leaves

A common method for the extraction of essential oil from P. aduncum leaves is hydrodistillation.

Protocol:

-

Fresh or dried leaves of Piper aduncum are collected and, if necessary, ground to a coarse powder.

-

The plant material is placed in a distillation flask with a known volume of water.

-

The flask is heated, and the resulting steam, carrying the volatile essential oil components, is passed through a condenser.

-

The condensed mixture of water and essential oil is collected in a receiving vessel.

-

The essential oil, being less dense than water, separates and can be collected.

-

The collected oil is dried over anhydrous sodium sulfate to remove any residual water and stored in a sealed, dark container at low temperature to prevent degradation.[2]

Isolation of Dillapiole using Column Chromatography

Dillapiole can be isolated from the essential oil using column chromatography.

Protocol:

-

A glass column is packed with silica gel, which serves as the stationary phase.

-

The crude essential oil is dissolved in a minimal amount of a non-polar solvent (e.g., hexane) and loaded onto the top of the silica gel column.

-

A series of solvents or solvent mixtures with increasing polarity (e.g., gradients of hexane and ethyl acetate) are passed through the column.

-

Different components of the essential oil will travel down the column at different rates depending on their polarity and affinity for the stationary phase.

-

Fractions are collected at the bottom of the column.

-

Each fraction is analyzed (e.g., by thin-layer chromatography or gas chromatography-mass spectrometry) to identify the fractions containing pure dillapiole.

-

The dillapiole-containing fractions are combined and the solvent is evaporated to yield the purified compound.[8]

Biological Activities and Signaling Pathways

Dillapiole has been reported to exhibit a range of biological activities, including anti-inflammatory, cytotoxic, and insecticidal properties.

Anti-inflammatory Activity

Dillapiole has demonstrated anti-inflammatory effects in various studies. One of the proposed mechanisms for this activity is the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[9][10]

Caption: Dillapiole's anti-inflammatory mechanism.

Insecticidal Synergism and Cytochrome P450 Inhibition

Dillapiole is known to act as a synergist for certain insecticides. This effect is attributed to its ability to inhibit cytochrome P450 (CYP450) enzymes in insects, which are responsible for detoxifying xenobiotics.

Caption: Workflow for synergistic activity assessment.

Future Directions

The identification of a vicinal diol of dillapiole through fungal biotransformation opens up a new avenue for research into naturally occurring hydroxylated derivatives. Future studies should focus on:

-

Screening of Microbial Cultures: A systematic screening of various fungi and bacteria for their ability to biotransform dillapiole could lead to the identification of novel hydroxylated metabolites, potentially including ω-Hydroxyisodillapiole.

-

Targeted Isolation from Natural Sources: Re-investigation of extracts from Piper aduncum and other dillapiole-rich plants using more sensitive analytical techniques and targeted isolation protocols may reveal the presence of previously undetected hydroxylated derivatives.

-

Biological Evaluation of Hydroxylated Derivatives: Any identified hydroxylated dillapiole derivatives should be evaluated for their biological activities to determine if hydroxylation enhances or alters the pharmacological profile of the parent compound.

This technical guide provides a comprehensive overview of the current knowledge surrounding the natural sources and biological activities of dillapiole and its derivatives. While the direct natural source of ω-Hydroxyisodillapiole remains to be discovered, the information presented herein offers a solid foundation and a clear path forward for researchers dedicated to exploring this promising class of natural compounds.

References

- 1. Piper aduncum Essential Oil Rich in Dillapiole: Development of Hydrogel-Thickened Nanoemulsion and Nanostructured Lipid Carrier Intended for Skin Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. redalyc.org [redalyc.org]

- 8. The anti-inflammatory activity of dillapiole and some semisynthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Omega-Hydroxyisodillapiole: A Technical Guide to its Putative Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omega-Hydroxyisodillapiole, a putative hydroxylated derivative of the phenylpropanoid isodillapiole, represents a novel molecular entity with potential for biological activity. While direct documented evidence of its natural discovery and isolation is not available in current scientific literature, this technical guide consolidates the known chemistry of its precursors, dillapiole and isodillapiole, to project a comprehensive understanding of its likely origins, isolation methodologies, and characterization. This document serves as a foundational resource for researchers interested in the exploration of this and similar novel phenylpropanoids.

Introduction: The Phenylpropanoid Landscape

Phenylpropanoids are a large and diverse class of plant secondary metabolites derived from the shikimate pathway. They play crucial roles in plant defense, signaling, and structural integrity. Among these, dillapiole and its isomer, isodillapiole, are well-characterized constituents of various plant species, notably within the Piper genus. These compounds have garnered scientific interest for their insecticidal, antimicrobial, and anti-inflammatory properties. The introduction of a hydroxyl group, particularly at the terminal (omega) position of the alkyl side chain of isodillapiole, would significantly alter its polarity and could introduce novel biological activities. This guide explores the hypothetical pathway to this compound, from its natural precursors to its potential isolation and characterization.

Precursors: Dillapiole and Isodillapiole

The discovery and isolation of this compound would be intrinsically linked to its more abundant and well-documented precursors.

Discovery and Natural Occurrence of Dillapiole

Dillapiole is a naturally occurring phenylpropanoid and a major component of the essential oils of several plant species. It is particularly abundant in the essential oil of Piper aduncum, where it can constitute 35-90% of the oil. Other notable sources include dill (Anethum graveolens), fennel (Foeniculum vulgare), and various species of the Piperaceae family.

Isolation of Dillapiole

The primary method for obtaining dillapiole is through the hydrodistillation of plant material, typically the leaves of Piper aduncum, to extract the essential oil. Subsequent purification is achieved through column chromatography.

Table 1: Quantitative Data for Dillapiole Isolation from Piper aduncum

| Parameter | Value | Reference |

| Plant Material | Leaves of Piper aduncum | Generic Protocol |

| Extraction Method | Hydrodistillation | Generic Protocol |

| Dillapiole Content in Oil | 35-90% | [1] |

| Purification Method | Silica Gel Column Chromatography | [1] |

| Purity of Isolated Dillapiole | 95.0-98.9% | [1] |

Isomerization to Isodillapiole

Isodillapiole, the more stable isomer, can be readily synthesized from dillapiole through an isomerization reaction. This process involves the migration of the double bond from the terminal (allyl) position to an internal (propenyl) position.

Experimental Protocols

Protocol for Isolation of Dillapiole from Piper aduncum

-

Plant Material: Fresh leaves of Piper aduncum are collected and washed.

-

Hydrodistillation: The leaves are subjected to hydrodistillation for 4 hours using a Clevenger-type apparatus. The essential oil is collected and dried over anhydrous sodium sulfate.

-

Column Chromatography: The crude essential oil is fractionated on a silica gel column using a gradient elution system of hexane and ethyl acetate.

-

Characterization: The fractions are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify dillapiole. The structure is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol for Isomerization of Dillapiole to Isodillapiole

-

Reaction Setup: A solution of isolated dillapiole in a suitable solvent (e.g., ethanol) is prepared.

-

Catalyst Addition: A catalytic amount of a strong base (e.g., potassium hydroxide) is added to the solution.

-

Reaction Conditions: The mixture is refluxed for a specified period, and the reaction progress is monitored by Thin Layer Chromatography (TLC) or GC-MS.

-

Workup and Purification: Upon completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The solvent is evaporated, and the resulting isodillapiole is purified by column chromatography.

Putative Discovery and Isolation of this compound

The existence of this compound in nature is plausible through the metabolic action of cytochrome P450 enzymes within the phenylpropanoid pathway. These enzymes are known to catalyze hydroxylation reactions.

Hypothetical Biosynthetic Pathway

The biosynthesis of this compound would likely proceed from isodillapiole. A cytochrome P450 monooxygenase could catalyze the hydroxylation of the terminal methyl group of the propenyl side chain.

Caption: Hypothetical biosynthetic pathway of this compound.

Proposed Isolation Methodology

The isolation of the more polar this compound would require modifications to the standard protocols for non-polar phenylpropanoids.

-

Extraction: A more polar solvent system, such as methanol or ethanol, would be necessary for efficient extraction from plant material.

-

Fractionation: A multi-step fractionation process using liquid-liquid partitioning followed by column chromatography on both normal and reversed-phase silica gel would likely be required to separate it from the more abundant dillapiole and isodillapiole.

-

Preparative HPLC: Final purification to obtain a high-purity sample would likely necessitate the use of preparative High-Performance Liquid Chromatography (HPLC).

Proposed Characterization

The structural elucidation of the isolated this compound would rely on a combination of spectroscopic techniques.

Table 2: Proposed Spectroscopic Data for this compound

| Technique | Expected Key Features |

| ¹H NMR | - Signals corresponding to the aromatic protons and methoxy groups similar to isodillapiole.- A downfield shift of the terminal methyl group signal, likely appearing as a singlet or a broadened singlet due to the hydroxyl group.- A signal for the hydroxyl proton. |

| ¹³C NMR | - Carbon signals of the aromatic ring and methoxy groups consistent with isodillapiole.- A downfield shift of the terminal carbon of the side chain due to the deshielding effect of the oxygen atom. |

| Mass Spec. | - A molecular ion peak corresponding to the molecular weight of isodillapiole plus an oxygen atom (C₁₂H₁₄O₅).- Fragmentation patterns indicating the loss of a water molecule and other characteristic fragments. |

| FT-IR | - A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of an O-H stretching vibration. |

Potential Signaling Pathways and Biological Activities

The introduction of a hydroxyl group could significantly impact the biological activity of isodillapiole. The increased polarity might enhance its interaction with biological targets such as enzymes and receptors. It is plausible that this compound could exhibit modified or novel anti-inflammatory, antimicrobial, or anticancer activities.

Caption: Proposed workflow for evaluating the biological activity.

Conclusion

While this compound remains a hypothetical compound in the absence of direct scientific reports of its discovery, this technical guide provides a robust framework for its future investigation. By leveraging the established knowledge of its precursors and the principles of natural product chemistry and biosynthesis, researchers are equipped with the necessary theoretical foundation and practical methodologies to pursue the isolation, characterization, and biological evaluation of this and other novel phenylpropanoids. The exploration of such compounds holds significant promise for the discovery of new therapeutic agents.

References

Spectroscopic Profile of ω-Hydroxyisodillapiole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omega-Hydroxyisodillapiole, a derivative of the naturally occurring phenylpropanoid isodillapiole, is a compound of interest for its potential applications in medicinal chemistry and drug development. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quantification. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for ω-Hydroxyisodillapiole. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide presents a combination of reported data for the parent compound, isodillapiole, and predicted values for the hydroxylated derivative based on established spectroscopic principles. Detailed experimental protocols for obtaining such data are also provided to facilitate further research.

Chemical Structure

Systematic Name: (E)-1-(4,5-dimethoxy-1,3-benzodioxol-6-yl)prop-1-en-3-ol

Molecular Formula: C₁₂H₁₄O₅

Molecular Weight: 238.24 g/mol

Structure:

Caption: Chemical structure of ω-Hydroxyisodillapiole.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for ω-Hydroxyisodillapiole. The NMR data for the aromatic and propenyl moieties are based on reported values for isodillapiole, with predicted shifts for the carbons and protons affected by the terminal hydroxyl group.

NMR Spectroscopic Data

Table 1: ¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.60 | s | 1H | H-2 |

| ~6.30 | d, J ≈ 16 Hz | 1H | H-1' |

| ~6.10 | dt, J ≈ 16, 6 Hz | 1H | H-2' |

| ~5.90 | s | 2H | O-CH₂-O |

| ~4.30 | d, J ≈ 6 Hz | 2H | H-3' |

| ~3.90 | s | 3H | Ar-OCH₃ |

| ~3.85 | s | 3H | Ar-OCH₃ |

| ~1.70 | br s | 1H | -OH |

Table 2: ¹³C NMR (Carbon-13 NMR) Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) ppm | Assignment |

| ~148.0 | C-4 |

| ~147.5 | C-5 |

| ~142.0 | C-3 |

| ~131.0 | C-1' |

| ~128.0 | C-2' |

| ~125.0 | C-6 |

| ~108.0 | C-1 |

| ~101.0 | O-CH₂-O |

| ~98.0 | C-2 |

| ~63.0 | C-3' |

| ~60.0 | Ar-OCH₃ |

| ~56.0 | Ar-OCH₃ |

IR Spectroscopic Data

Table 3: Infrared (IR) Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad | O-H stretch (hydroxyl group) |

| 3050-3000 | Medium | C-H stretch (aromatic and vinylic) |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| 1600, 1490 | Medium-Strong | C=C stretch (aromatic ring) |

| 1630 | Medium | C=C stretch (alkene) |

| 1230, 1065, 930 | Strong | C-O stretch and deformations (methylenedioxy) |

| 1250-1000 | Strong | C-O stretch (ethers and alcohol) |

| 965 | Strong | =C-H bend (trans-alkene) |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry (MS) Data (Predicted)

| m/z | Relative Intensity | Assignment |

| 238 | High | [M]⁺ (Molecular Ion) |

| 221 | Medium | [M - OH]⁺ |

| 207 | Medium | [M - CH₂OH]⁺ |

| 193 | High | [M - CH₂CH₂OH]⁺ |

| 177 | Medium | Tropylium ion derivative |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of ω-Hydroxyisodillapiole.

Synthesis Protocol (Proposed)

A plausible synthetic route to ω-Hydroxyisodillapiole involves the allylic hydroxylation of isodillapiole.

Reaction: Selenium dioxide oxidation of isodillapiole.

Materials:

-

Isodillapiole

-

Selenium dioxide (SeO₂)

-

Dioxane

-

Sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Dissolve isodillapiole in dioxane in a round-bottom flask.

-

Add a stoichiometric amount of selenium dioxide to the solution.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and filter to remove selenium metal.

-

Dilute the filtrate with water and extract with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

-

Collect the fractions containing the desired product and evaporate the solvent to yield ω-Hydroxyisodillapiole.

Spectroscopic Analysis Protocols

3.2.1. NMR Spectroscopy

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

3.2.2. IR Spectroscopy

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film of the neat compound can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry

-

Instrument: A mass spectrometer, for example, with an electron ionization (EI) source coupled to a gas chromatograph (GC-MS) or a direct insertion probe.

-

Sample Preparation: For GC-MS, dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or methanol. For direct insertion, place a small amount of the sample in a capillary tube.

-

Acquisition: Acquire the mass spectrum, typically in the m/z range of 50-500.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the characterization of a synthesized compound like ω-Hydroxyisodillapiole.

In-Depth Technical Guide: omega-Hydroxyisodillapiole Solubility and Stability Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for studying the solubility and stability of omega-hydroxyisodillapiole. Due to the limited availability of direct experimental data for this compound, this guide leverages data from the closely related phenylpropanoid, dillapiole, and other analogous compounds to establish a robust framework for investigation. Detailed experimental protocols for solubility determination and forced degradation studies are presented, alongside a stability-indicating HPLC method. The guide also includes visualizations of experimental workflows and potential degradation pathways to aid in the design and execution of studies for this and similar novel compounds.

Introduction to this compound

This compound is a phenylpropanoid, a class of organic compounds synthesized by plants from the amino acid phenylalanine. Phenylpropanoids are known for a wide range of biological activities and are of significant interest in drug discovery and development. The addition of a hydroxyl group to the isodillapiole structure is expected to alter its physicochemical properties, including solubility and stability, which are critical parameters for formulation development and predicting bioavailability. Understanding these properties is a fundamental step in the preclinical development of any new chemical entity.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. Based on data for the parent compound, dillapiole, this compound is anticipated to have low aqueous solubility and higher solubility in organic solvents. The introduction of a hydroxyl group may slightly increase its polarity and potential for hydrogen bonding, which could marginally enhance its solubility in polar solvents.

Data Presentation: Predicted Solubility of this compound

| Solvent | Predicted Solubility Category | Notes |

| Water | Practically Insoluble[1] | The hydroxyl group may slightly increase aqueous solubility compared to dillapiole. |

| Ethanol | Soluble[1] | Expected to be a good solvent due to its polarity and hydrogen bonding capacity. |

| Methanol | Soluble | Similar to ethanol, expected to be a good solvent. |

| Propylene Glycol | Almost Insoluble[1] | The hydroxyl group may improve solubility to some extent. |

| Oils (e.g., Castor Oil) | Soluble[1] | Phenylpropanoids are often lipophilic and show good solubility in oils. |

| Acetone | Soluble | A common organic solvent for non-polar to moderately polar compounds. |

| Acetonitrile | Soluble | A common solvent in reversed-phase chromatography, indicating good solubility. |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | A powerful aprotic solvent capable of dissolving a wide range of compounds. |

Experimental Protocol: Equilibrium Solubility Determination

This protocol describes the shake-flask method, a standard technique for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, propylene glycol)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC system with a validated quantitative method

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C and 37 °C) and agitate until equilibrium is reached (typically 24-72 hours).

-

After equilibration, visually inspect the vials to ensure an excess of solid remains, indicating saturation.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of dissolved this compound using a validated HPLC method.

-

Calculate the solubility in mg/mL or mol/L.

Caption: Workflow for Equilibrium Solubility Determination

Stability Profile

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Data Presentation: Predicted Stability of this compound

The parent compound, dillapiole, has been shown to be stable over long periods under various storage conditions. However, the introduction of an omega-hydroxyl group could create new sites for degradation, particularly oxidation. The allyl group present in the structure is also a potential site for oxidative degradation.

| Condition | Predicted Stability | Potential Degradation Products |

| Acidic (e.g., 0.1 M HCl) | Likely Stable | Minimal degradation expected based on the stability of the core phenylpropanoid structure. |

| Basic (e.g., 0.1 M NaOH) | Potentially Labile | The presence of a hydroxyl group may increase susceptibility to base-catalyzed degradation. |

| Oxidative (e.g., 3% H₂O₂) | Likely Labile | The allyl group and the benzene ring are susceptible to oxidation. Potential products include aldehydes, ketones, and epoxides. |

| Photolytic (ICH Q1B) | Potentially Labile | Phenylpropanoids can undergo photodegradation, leading to isomerization or oxidation. |

| Thermal (e.g., 60°C) | Likely Stable | The core structure is expected to be thermally stable at moderately elevated temperatures. |

Experimental Protocol: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to investigate the intrinsic stability of this compound.

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Methanol, Acetonitrile (HPLC grade)

-

pH meter

-

Photostability chamber

-

Temperature-controlled oven

-

HPLC system with a photodiode array (PDA) detector

Procedure:

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the samples before analysis.

-

Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for a specified period.

-

Photolytic Degradation: Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

-

Thermal Degradation: Expose the solid compound to dry heat at 60°C for a specified period.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

Caption: Workflow for Forced Degradation Study

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately quantifying the decrease of the active substance and the increase of degradation products.

Chromatographic Conditions (starting point for development):

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: PDA detector set at the λmax of this compound

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability of the method to resolve the main peak from any degradation products, process impurities, and excipients.

Potential Degradation Pathways

Based on the structure of this compound and the known degradation of other phenylpropanoids, several degradation pathways can be postulated.

Caption: Postulated Degradation Pathways

Conclusion

This technical guide provides a foundational framework for conducting comprehensive solubility and stability studies on this compound. While specific experimental data for this compound is lacking, the provided protocols and data for analogous compounds offer a robust starting point for researchers. The successful execution of these studies is paramount for the progression of this compound through the drug development pipeline, ensuring the development of a safe, effective, and stable pharmaceutical product. It is strongly recommended that all experimental work is conducted in a controlled laboratory setting, adhering to all relevant safety guidelines.

References

Omega-Hydroxyisodillapole: An Examination of Potential Biological Activities Based on the Profile of Dillapiole

Disclaimer: As of October 2025, a thorough review of scientific literature reveals no specific studies on the biological activities of omega-Hydroxyisodillapiole. Therefore, this technical guide provides an in-depth analysis of the known biological activities of the structurally related parent compound, dillapiole . Researchers may use this information as a foundational reference for investigating the potential therapeutic properties of dillapiole derivatives, including this compound.

Dillapiole is a phenylpropanoid compound found in the essential oils of various plants, such as dill and Piper aduncum.[1] It has garnered scientific interest for its diverse pharmacological effects. This document summarizes the key biological activities of dillapiole, including its anti-inflammatory, cytotoxic, antimicrobial, antileishmanial, and gastroprotective properties.

Quantitative Data on Biological Activities

The following tables provide a summary of the quantitative data available for the biological activities of dillapiole.

Table 1: Anti-inflammatory Activity of Dillapiole

| Test System | Model | Dose | Inhibition of Edema (%) | Reference |

| Wistar Rats | Carrageenan-induced paw edema | 100 mg/kg | 45.3% | [2][3] |

Table 2: Cytotoxic Activity of Dillapiole

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |

| MCF-7 | Breast Cancer | 92.1 | 48 | [4] |

| MCF-7 | Breast Cancer | 63.1 | 72 | [4] |

| RPMI 2650 | Nasal Squamous Cell Carcinoma | 46 | Not Specified | [5] |

| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified | [6] |

Table 3: Gastroprotective Activity of Dillapiole

| Test System | Model | Dose (mg/kg) | Gastroprotection (%) | Reference |

| Wistar Rats | Ethanol-induced gastric lesions | 3 | 23.1% | [7] |

| Wistar Rats | Ethanol-induced gastric lesions | 10 | 56.1% | [7] |

| Wistar Rats | Ethanol-induced gastric lesions | 30 | 73.2% | [7] |

| Wistar Rats | Ethanol-induced gastric lesions | 100 | 85.5% | [7] |

Experimental Protocols

Carrageenan-Induced Rat Paw Edema for Anti-inflammatory Activity

This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of a compound.

-

Animal Model: Male Wistar rats are typically used.

-

Procedure:

-

A subplantar injection of carrageenan (a phlogistic agent) is administered into the right hind paw of the rats to induce localized inflammation and edema.

-

The test compound (dillapiole) or a control vehicle is administered orally or intraperitoneally at a specified time before the carrageenan injection.

-

Paw volume is measured at various time points after carrageenan injection using a plethysmometer.

-

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.[3][8]

WST-1 Assay for Cytotoxicity

The WST-1 assay is a colorimetric method to determine cell viability and proliferation.

-

Cell Culture: Cancer cell lines (e.g., MCF-7, RPMI 2650) are cultured in appropriate media and conditions.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach.

-

The cells are then treated with various concentrations of dillapiole for specific time periods (e.g., 48 and 72 hours).

-

After the incubation period, the WST-1 reagent is added to each well.

-

The plate is incubated for a short period, during which viable cells with active mitochondrial dehydrogenases cleave the tetrazolium salt WST-1 to formazan.

-

-

Data Analysis: The absorbance of the formazan dye is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[4][5]

Signaling Pathways and Mechanisms of Action

Cytotoxic and Apoptotic Mechanisms

Dillapiole has been shown to induce apoptosis in cancer cells through the mitochondrial pathway. This involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[6] Furthermore, dillapiole can arrest the cell cycle at the G0/G1 phase and disrupt the actin cytoskeleton, which can inhibit tumor cell proliferation and migration.[6]

Caption: Proposed cytotoxic mechanism of dillapiole in cancer cells.

Anti-inflammatory Mechanism

The anti-inflammatory effects of dillapiole are attributed, in part, to its action on neutrophils. It has been shown to modulate calcium flux and chemotaxis in these immune cells.[1]

Caption: Dillapiole's proposed anti-inflammatory action on neutrophils.

Structure-Activity Relationship for Anti-inflammatory Effects

Studies on dillapiole and its synthetic analogues have provided insights into the structural features important for its anti-inflammatory activity.

Caption: Structure-activity relationship of dillapiole's anti-inflammatory effects.

The presence of the benzodioxole ring, the alkyl groups in the side chain, and the methoxy groups on the aromatic ring are all considered important for the anti-inflammatory properties of dillapiole.[8]

Other Notable Biological Activities

-

Antimicrobial Activity: Dillapiole has demonstrated efficacy against various fungi and bacteria.[1]

-

Antileishmanial Activity: The compound has shown inhibitory effects against Leishmania species.[1]

-

Insecticidal Activity: Dillapiole can act synergistically with insecticides like pyrethrins, likely by inhibiting insect metabolic enzymes.[9]

Conclusion and Future Directions

Dillapiole exhibits a range of promising biological activities that warrant further investigation for potential therapeutic applications. While no data currently exists for this compound, the information on dillapiole provides a strong rationale for exploring the pharmacological profile of its hydroxylated derivatives. Future research should focus on the synthesis and biological evaluation of this compound to determine if the introduction of a hydroxyl group at the omega position of the side chain enhances or modifies the known activities of the parent compound. Such studies could lead to the development of novel therapeutic agents with improved efficacy and safety profiles.

References

- 1. Buy Dillapiole | 484-31-1 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. The anti-inflammatory activity of dillapiole and some semisynthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxic effects of dillapiole on MDA-MB-231 cells involve the induction of apoptosis through the mitochondrial pathway by inducing an oxidative stress while altering the cytoskeleton network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dillapiole, Isolated from Peperomia pellucida, Shows Gastroprotector Activity against Ethanol-Induced Gastric Lesions in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Dillapiole - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Toxicological Profile Screening of ω-Hydroxyisodillapiole

Introduction

1. Metabolic Profile of Structurally Related Compounds: Dillapiole and Safrole

The metabolism of dillapiole and its close analog, safrole, is a critical factor in their toxicity. The metabolic pathways of these compounds have been studied in various biological systems.

-

Dillapiole Metabolism: Studies on the metabolism of dillapiole have shown that it can be biotransformed into various metabolites. For instance, the fungus Botryodiplodia theobromae has been shown to metabolize dillapiole to its corresponding vicinal diol with high relative abundance.[1] This suggests that epoxide formation and subsequent hydrolysis is a key metabolic route.

-

Safrole Metabolism and Bioactivation: Safrole, a well-studied alkenylbenzene, is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[2] Its carcinogenicity is dependent on its metabolic activation. The primary pathway involves hydroxylation of the 1'-carbon of the allyl side chain by cytochrome P450 enzymes (specifically CYP2A6 in humans) to form 1'-hydroxysafrole.[2] This proximate carcinogen can then be further metabolized, primarily through sulfation, to the highly reactive and ultimate carcinogen, 1'-sulfooxysafrole, which can form DNA adducts.[2]

2. Putative Metabolic Pathway of ω-Hydroxyisodillapiole

Based on the established metabolic pathways of dillapiole and safrole, a putative metabolic pathway for ω-Hydroxyisodillapiole can be proposed. The presence of the terminal hydroxyl group in ω-Hydroxyisodillapiole may influence its metabolism compared to dillapiole.

Caption: Putative Metabolic Pathway of ω-Hydroxyisodillapiole.

3. Known Toxicological Profile of Related Compounds

The toxicological data for dillapiole and safrole provide insights into the potential hazards of ω-Hydroxyisodillapiole.

| Compound | Toxicological Endpoint | Observation | Reference |

| Dillapiole | Antifungal Activity | Showed higher mycelial growth inhibition against Botryodiplodia theobromae and Colletotrichum acutatum compared to safrole. | [1][3] |

| Herbicidal Activity | Demonstrated in silico and in vivo herbicidal activities against Arabidopsis thaliana. | [3] | |

| Safrole | Carcinogenicity | Classified as "reasonably anticipated to be a human carcinogen". Caused liver tumors in rodents. | [4] |

| Genotoxicity | The metabolite 1'-sulfooxy-safrole is the ultimate carcinogen that forms DNA adducts. | [2] | |

| Acute Toxicity | Can reduce mycelial growth of some plant pathogens. | [3] |

4. Postulated Toxicological Profile of ω-Hydroxyisodillapiole

The introduction of a hydroxyl group at the omega position of the side chain in isodillapiole might alter its toxicological profile compared to dillapiole and safrole.

-

Potential for Reduced Lipophilicity: The hydroxyl group increases the polarity of the molecule, which could lead to more rapid excretion and potentially reduced bioaccumulation.

-

Altered Metabolism: The hydroxyl group provides an additional site for Phase II conjugation reactions (glucuronidation and sulfation), which are typically detoxification pathways. This could potentially lead to a different metabolic profile with a lower likelihood of forming reactive intermediates compared to safrole.

-

Uncertain Carcinogenic Potential: While the increased polarity and potential for detoxification might suggest a lower carcinogenic risk compared to safrole, the core phenylpropene structure remains. The potential for other metabolic activation pathways cannot be ruled out without experimental data. Therefore, the carcinogenic potential of ω-Hydroxyisodillapiole remains to be determined.

5. Recommended Experimental Workflow for Toxicological Screening

A comprehensive toxicological evaluation of ω-Hydroxyisodillapiole is necessary to establish its safety profile. The following experimental workflow is recommended.

Caption: Recommended Toxicological Screening Workflow.

6. Detailed Methodologies for Key Experiments

While specific protocols for ω-Hydroxyisodillapiole do not exist, the following are general methodologies for the key toxicological assays mentioned in the workflow.

6.1. Cytotoxicity Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its concentration is determined by optical density, which is proportional to the number of viable cells.

-

Protocol Outline:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of ω-Hydroxyisodillapiole for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol).

-

Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control.

-

6.2. Genotoxicity Assay (Ames Test - Bacterial Reverse Mutation Assay)

-

Principle: This test uses several strains of Salmonella typhimurium with mutations in the genes involved in histidine synthesis. These bacteria cannot grow on a histidine-free medium. A mutagen can cause a reverse mutation, allowing the bacteria to grow. The test is performed with and without a metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.

-

Protocol Outline:

-

Prepare different concentrations of ω-Hydroxyisodillapiole.

-

In separate tubes, mix the test compound, the bacterial strain, and either S9 mix or a buffer.

-

Pour the mixture onto a minimal glucose agar plate (histidine-deficient).

-

Incubate the plates for 48-72 hours.

-

Count the number of revertant colonies (colonies that have undergone reverse mutation).

-

A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

-

6.3. In Vitro Metabolism (Liver Microsome Stability Assay)

-

Principle: This assay determines the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s). The rate of disappearance of the parent compound is measured over time.

-

Protocol Outline:

-

Prepare a reaction mixture containing liver microsomes, NADPH (as a cofactor), and a buffer in a 96-well plate.

-

Pre-incubate the mixture at 37°C.

-

Add ω-Hydroxyisodillapiole to initiate the reaction.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., acetonitrile).

-

Analyze the remaining concentration of ω-Hydroxyisodillapiole in each sample using LC-MS/MS.

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

-

The toxicological profile of ω-Hydroxyisodillapiole remains largely uncharacterized. However, by examining the metabolic pathways and known toxicities of the structurally related compounds dillapiole and safrole, we can infer a potential for metabolic activation and toxicity. The presence of the omega-hydroxyl group may offer a route for detoxification, potentially reducing the toxic potential compared to its analogs. Nevertheless, comprehensive empirical testing following a structured experimental workflow is imperative to definitively establish the safety profile of ω-Hydroxyisodillapiole for any potential application.

References

- 1. researchgate.net [researchgate.net]

- 2. A Computational Inter-Species Study on Safrole Phase I Metabolism-Dependent Bioactivation: A Mechanistic Insight into the Study of Possible Differences among Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Safrole - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Metabolic Fate of ω-Hydroxyisodillapiole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omega-Hydroxyisodillapiole, a phenylpropanoid derivative, is anticipated to undergo extensive metabolic transformation mediated primarily by cytochrome P450 (CYP450) enzymes. While direct metabolic studies on ω-Hydroxyisodillapiole are not extensively documented in publicly available literature, its structural similarity to other well-studied phenylpropanoids, such as dillapiole, isodillapiole, and safrole, allows for the inference of its principal metabolic pathways. This guide synthesizes the expected metabolic fate of ω-Hydroxyisodillapiole, detailing the probable enzymatic reactions and resulting degradation products. The metabolic cascade is likely to involve Phase I oxidation and demethylenation reactions, followed by Phase II conjugation to enhance water solubility and facilitate excretion. Understanding these metabolic pathways is crucial for assessing the compound's pharmacokinetic profile, potential toxicity, and drug-drug interaction liabilities.

Introduction

Phenylpropanoids are a diverse class of naturally occurring organic compounds with a wide range of biological activities. Dillapiole and isodillapiole, found in various plant species, are known for their insecticidal and synergistic properties, which are partly attributed to their ability to inhibit cytochrome P450 enzymes.[1] ω-Hydroxyisodillapiole, a hydroxylated derivative, is a potential metabolite of isodillapiole or a related compound. Its metabolic fate is of significant interest for toxicological assessment and drug development, as metabolism can lead to either detoxification or bioactivation to more reactive species. This document provides an in-depth technical overview of the predicted metabolism and degradation products of ω-Hydroxyisodillapiole, based on the established metabolic pathways of analogous compounds.

Inferred Metabolic Pathways of ω-Hydroxyisodillapiole

The metabolism of ω-Hydroxyisodillapiole is expected to proceed through two main phases: Phase I functionalization reactions and Phase II conjugation reactions.

Phase I Metabolism

Phase I reactions are primarily catalyzed by the cytochrome P450 superfamily of enzymes located in the liver and other tissues. For ω-Hydroxyisodillapiole, the following oxidative reactions are anticipated:

-

Oxidation of the ω-hydroxyl group: The terminal hydroxyl group on the propenyl side chain can be further oxidized to an aldehyde and subsequently to a carboxylic acid.

-

Aromatic Hydroxylation: The benzene ring can undergo hydroxylation at various positions, leading to the formation of phenolic metabolites.

-

O-Demethylenation: The methylenedioxy bridge, a characteristic feature of dillapiole and its isomers, is a known target for CYP450-mediated cleavage. This reaction yields a catechol metabolite (1,2-dihydroxybenzene derivative), which can be further metabolized.[2][3]

-

Side Chain Oxidation: The propenyl side chain can be a site for various oxidative modifications, including epoxidation across the double bond.

The following diagram illustrates the inferred Phase I metabolic pathways of ω-Hydroxyisodillapiole.

Phase II Metabolism

Phase I metabolites, now possessing polar functional groups such as hydroxyl, carboxyl, and catechol moieties, can undergo Phase II conjugation reactions. These reactions further increase their water solubility and prepare them for excretion. Key Phase II pathways include:

-

Glucuronidation: The hydroxyl groups (on the side chain and the aromatic ring) and the carboxylic acid group are susceptible to conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: Phenolic hydroxyl groups can be sulfated by sulfotransferases (SULTs).

-

Glutathione Conjugation: The epoxide metabolite, being an electrophilic species, can be detoxified by conjugation with glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate can be further metabolized to a mercapturic acid derivative before excretion.

The following diagram illustrates the inferred Phase II metabolic pathways.

Quantitative Data from Analogous Compounds

While quantitative metabolic data for ω-Hydroxyisodillapiole is unavailable, studies on the related compound safrole provide valuable insights into the potential distribution of metabolites. The following table summarizes the urinary metabolites of safrole identified in rats.

| Metabolite | Percentage of Dose in Urine (Rat) | Reference |

| 1,2-Dihydroxy-4-allylbenzene (conjugated) | Major metabolite | [3] |

| 1'-Hydroxysafrole (conjugated) | Detected | [3] |

| 3'-Hydroxyisosafrole (conjugated) | Detected | [3] |

| Eugenol or isomer (conjugated) | Small amounts | [3] |

Experimental Protocols: In Vitro Metabolism using Liver Microsomes

The following is a representative protocol for studying the in vitro metabolism of a test compound like ω-Hydroxyisodillapiole using liver microsomes. This method is widely used to identify metabolic pathways and potential drug-drug interactions.

Materials

-

Test compound (ω-Hydroxyisodillapiole)

-

Pooled human liver microsomes (or from other species of interest)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (or other suitable organic solvent) for quenching the reaction

-

Control compounds (e.g., known substrates for specific CYP450 enzymes)

-

Incubator or water bath at 37°C

-

Centrifuge

-

LC-MS/MS or GC-MS system for analysis

Incubation Procedure

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the test compound dissolved in a small amount of organic solvent (e.g., DMSO, final concentration should be low, typically <1%).

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile. This will precipitate the proteins.

-

Protein Precipitation: Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.

-

Sample Preparation for Analysis: Transfer the supernatant to a new tube or vial for analysis by LC-MS/MS or GC-MS.

Analytical Procedure

-

LC-MS/MS or GC-MS Analysis: Analyze the supernatant to identify and quantify the parent compound and its metabolites.

-

Metabolite Identification: Metabolites can be identified based on their mass-to-charge ratio (m/z) and fragmentation patterns in the mass spectrometer. Comparison with authentic standards, if available, confirms the identity.

-

Quantitative Analysis: The disappearance of the parent compound over time can be used to determine the rate of metabolism. The formation of metabolites can also be quantified using appropriate calibration curves.

The following diagram illustrates the experimental workflow for an in vitro metabolism study.

Degradation Products

The degradation of ω-Hydroxyisodillapiole in biological systems is primarily a result of the metabolic processes described above. The final degradation products are expected to be highly polar, water-soluble conjugates (glucuronides, sulfates, and mercapturic acids) that can be readily excreted from the body, primarily in the urine and to a lesser extent in the bile. The aromatic ring of the parent compound is likely to be retained in the majority of the final excreted metabolites, albeit in a more hydroxylated and conjugated form.

Conclusion

The metabolism of ω-Hydroxyisodillapiole is predicted to be a complex process involving multiple enzymatic pathways, primarily driven by cytochrome P450 enzymes. The key transformations are expected to be oxidation of the side chain, hydroxylation and demethylenation of the aromatic ring, followed by extensive Phase II conjugation. While direct experimental data for this specific compound is lacking, the well-established metabolic fate of structurally similar phenylpropanoids provides a robust framework for predicting its biotransformation. The information presented in this guide is intended to assist researchers, scientists, and drug development professionals in designing and interpreting studies aimed at elucidating the pharmacokinetics and safety profile of ω-Hydroxyisodillapiole and related compounds. Further in vitro and in vivo studies are warranted to confirm these predicted pathways and to quantify the formation of key metabolites.

References

- 1. Pharmacokinetics and anesthetic activity of eugenol in male Sprague–Dawley rats | Scilit [scilit.com]

- 2. Identification and analysis of the reactive metabolites related to the hepatotoxicity of safrole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Absorption, metabolism and excretion of safrole in the rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Dillapiole Derivatives from Natural Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dillapiole, a phenylpropanoid abundantly found in the essential oils of several plant species, notably from the Piper and Anethum genera, has emerged as a versatile natural precursor for the synthesis of a diverse array of derivatives with significant pharmacological potential. This technical guide provides a comprehensive overview of the extraction of dillapiole from its natural sources and details the synthetic pathways to key derivatives. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of synthetic and biological pathways to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development. The guide focuses on the synthesis of derivatives with anti-inflammatory, insecticidal, and antileishmanial activities, highlighting the structure-activity relationships that govern their biological effects.

Introduction

Natural products continue to be a cornerstone of drug discovery, providing complex and biologically relevant scaffolds for the development of new therapeutic agents. Dillapiole (4,5-dimethoxy-6-(prop-2-en-1-yl)-1,3-benzodioxole), a naturally occurring phenylpropene, has garnered significant interest due to its bioavailability and versatile chemical structure, which allows for a wide range of chemical modifications.[1] Its presence in high concentrations in certain plant essential oils makes it an attractive and sustainable starting material for semi-synthetic modifications.[2][3] This guide will explore the journey from the natural plant source to the synthesis and biological evaluation of dillapiole derivatives.

Natural Sources and Extraction of Dillapiole

Dillapiole is predominantly found in the essential oils of Piper aduncum (spiked pepper) and certain chemotypes of dill (Anethum graveolens).[1][4] The concentration of dillapiole in the essential oil of P. aduncum can be exceptionally high, making it a prime source for extraction.[3]

Table 1: Natural Sources of Dillapiole

| Plant Species | Family | Plant Part | Dillapiole Content (%) | Reference(s) |

| Piper aduncum | Piperaceae | Leaves, Inflorescences | 35-90 | [3] |

| Anethum graveolens (dill) | Apiaceae | Seeds, Weeds | Varies | [1][5] |

| Apium nodiflorum | Apiaceae | Aerial parts | Up to 70.8 | [6] |

| Piper guineense | Piperaceae | Leaves | 44.8 | [6] |

| Bunium cylindricum | Apiaceae | Fruit | 11 | [6] |

Experimental Protocol: Hydrodistillation of Dillapiole from Piper aduncum

This protocol describes a standard laboratory-scale method for the extraction of essential oil rich in dillapiole from the leaves of Piper aduncum.

Materials and Equipment:

-

Fresh or dried leaves of Piper aduncum

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (2 L)

-

Distilled water

-

Anhydrous sodium sulfate

-

Glass vials for storage

Procedure:

-

Weigh approximately 500 g of fresh, crushed leaves of P. aduncum and place them into a 2 L round-bottom flask.[6]

-

Add approximately 1.5 L of distilled water to the flask, ensuring the plant material is fully submerged.

-

Set up the Clevenger-type apparatus connected to a condenser and the round-bottom flask.

-

Heat the flask using a heating mantle to bring the water to a boil.

-

Continue the hydrodistillation for 3-4 hours, collecting the volatile components.[4] The essential oil will separate from the aqueous distillate in the collection arm of the Clevenger apparatus.

-

After completion, allow the apparatus to cool down. Carefully collect the essential oil from the collection arm.

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Store the purified dillapiole-rich essential oil in a sealed glass vial in a cool, dark place.

Yield: The yield of essential oil is typically in the range of 2.5% to 4.0% based on the dry weight of the plant material.[7]

Synthesis of Dillapiole Derivatives

The chemical structure of dillapiole, with its allyl side chain and aromatic ring, offers several sites for chemical modification. Simple and efficient synthetic transformations can lead to a variety of derivatives with altered physicochemical and biological properties.

Diagram: Synthetic Pathways of Dillapiole Derivatives

Caption: Key synthetic transformations of dillapiole.

Catalytic Reduction to Dihydrodillapiole

The reduction of the allyl side chain of dillapiole yields dihydrodillapiole, a derivative with reported anti-inflammatory activity.[2]

This protocol is adapted from Narisada et al. (1989) as cited in de Morais et al. (2011).[2]

Materials and Equipment:

-

Dillapiole

-

Sodium borohydride (NaBH₄)

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Methanol

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

Procedure:

-

In a 100 mL round-bottom flask, dissolve dillapiole (2 mmol) in 40 mL of methanol.

-

To this solution, add sodium borohydride (20 mmol) and nickel(II) chloride hexahydrate (1.5 mmol).

-

Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 24 hours.

-

After cooling to room temperature, filter the reaction mixture.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure dihydrodillapiole.

Yield: Approximately 86%.[2]

Isomerization to Isodillapiole

The isomerization of the allyl side chain to a propenyl group results in the formation of isodillapiole.[2]

This protocol is adapted from Lima et al. (2000) as cited in de Morais et al. (2011).[2]

Materials and Equipment:

-

Dillapiole

-

Potassium hydroxide (KOH)

-

Butanol

-

Hydrochloric acid (HCl), concentrated

-

Round-bottom flask (25 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

Procedure:

-

In a 25 mL round-bottom flask, dissolve 4 g of dillapiole (24.7 mmol) in 20 mL of butanol containing 3.4 g of potassium hydroxide (a 17% solution).

-

Heat the reaction mixture to reflux with constant stirring for 24 hours.

-

After cooling, neutralize the mixture with 1.2 mL of concentrated HCl and add 8 mL of cold distilled water.

-

Transfer the mixture to a separatory funnel and wash the organic phase three times with 20 mL of water.

-

Dry the organic phase with anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain isodillapiole.

Yield: Approximately 85%.[2]

Quantitative Data of Dillapiole and its Derivatives

Table 2: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| Dillapiole | C₁₂H₁₄O₄ | 222.24 | 6.32 (s, 1H), 5.94 (m, 1H), 5.91 (s, 2H), 5.08 (m, 2H), 4.09 (s, 3H), 3.86 (s, 3H), 3.32 (d, 2H) | 148.1, 144.2, 138.5, 137.9, 132.8, 115.4, 108.2, 101.2, 60.9, 59.8, 34.1 |

| Dihydrodillapiole | C₁₂H₁₆O₄ | 224.25 | 6.28 (s, 1H), 5.89 (s, 2H), 4.07 (s, 3H), 3.84 (s, 3H), 2.52 (t, 2H), 1.60 (m, 2H), 0.94 (t, 3H) | 147.9, 144.0, 138.2, 133.1, 129.5, 108.0, 101.0, 60.8, 59.7, 32.5, 22.9, 13.9 |

| Isodillapiole | C₁₂H₁₄O₄ | 222.24 | 6.40 (s, 1H), 6.25 (d, 1H), 6.05 (m, 1H), 5.92 (s, 2H), 4.10 (s, 3H), 3.87 (s, 3H), 1.85 (d, 3H) | 148.0, 144.1, 138.4, 132.5, 130.8, 124.5, 108.1, 101.1, 60.9, 59.8, 18.5 |

Note: NMR data is compiled from typical values and may vary slightly depending on the specific experimental conditions.

Table 3: Biological Activity of Dillapiole and its Derivatives

| Compound | Biological Activity | Target Organism/Cell Line | IC₅₀ / CC₅₀ / LC₅₀ | Reference(s) |

| Dillapiole | Anti-inflammatory | Carrageenan-induced rat paw edema | Significant inhibition (p<0.05) | [2] |

| Insecticidal | Spodoptera frugiperda | LD₅₀ = 0.35 ppm | [1] | |

| Antileishmanial | Leishmania amazonensis | IC₅₀ = 69.3 µM | [2] | |

| Antileishmanial | Leishmania braziliensis | IC₅₀ = 59.4 µM | [2] | |

| Cytotoxic | 3T3 Fibroblasts | CC₅₀ > 200 µM | [2] | |

| Dihydrodillapiole | Anti-inflammatory | Carrageenan-induced rat paw edema | Significant inhibition (p<0.05) | [2] |

| Antileishmanial | Leishmania amazonensis | IC₅₀ = 99.9 µM | [2] | |

| Antileishmanial | Leishmania braziliensis | IC₅₀ = 90.5 µM | [2] | |

| Isodillapiole | Antileishmanial | Leishmania amazonensis | IC₅₀ = 122.9 µM | [2] |

| Antileishmanial | Leishmania braziliensis | IC₅₀ = 109.8 µM | [2] | |

| Dillapiole n-butyl ether | Antileishmanial | Leishmania amazonensis | IC₅₀ = 1.6 µM (72h) | [7] |

| Cytotoxic | Peritoneal macrophages | CC₅₀ = 413 µM | [7] |

Biological Signaling Pathways and Mechanisms of Action

Anti-inflammatory Activity

Dillapiole and its derivatives have demonstrated anti-inflammatory properties, which are believed to be mediated through the modulation of key inflammatory signaling pathways.

Caption: Dillapiole may exert anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways.

The anti-inflammatory effects of many natural products are attributed to their ability to suppress the production of pro-inflammatory mediators. This is often achieved by inhibiting the activation of transcription factors such as NF-κB and the phosphorylation of mitogen-activated protein kinases (MAPKs) like p38 and JNK.[5][8] While direct molecular docking studies for dillapiole are limited, its structural similarity to other known inhibitors of these pathways suggests a similar mechanism of action.

Insecticidal Activity

Dillapiole exhibits significant insecticidal activity and acts as a synergist for other insecticides like pyrethrins.[1][4] This synergistic effect is primarily due to the inhibition of insect metabolic enzymes, particularly cytochrome P450 monooxygenases (CYP450s).

Caption: Dillapiole enhances insecticide efficacy by inhibiting cytochrome P450-mediated detoxification.

The methylenedioxy group in the structure of dillapiole is a key feature responsible for the inhibition of CYP450 enzymes. This inhibition prevents the insect from metabolizing and detoxifying the insecticide, thus increasing its potency and duration of action.[6] Additionally, dillapiole and its derivatives have been shown to affect other detoxifying enzymes such as esterases and glutathione-S-transferases, as well as acetylcholinesterase, a key enzyme in the nervous system of insects.[4]

Conclusion and Future Directions

Dillapiole stands out as a readily available and versatile natural precursor for the development of novel bioactive compounds. The synthetic methodologies outlined in this guide provide a foundation for the creation of a diverse library of dillapiole derivatives. The promising anti-inflammatory, insecticidal, and antileishmanial activities of these compounds warrant further investigation. Future research should focus on:

-

Expansion of the Derivative Library: Synthesis and characterization of a wider range of derivatives, including those with modifications on the aromatic ring and more complex side chains.

-

In-depth Mechanistic Studies: Elucidation of the precise molecular targets and mechanisms of action for the most potent derivatives through techniques such as molecular docking, enzymatic assays, and proteomics.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Development of robust QSAR models to guide the rational design of new derivatives with enhanced potency and selectivity.

-

In Vivo Efficacy and Safety Evaluation: Preclinical studies to assess the in vivo efficacy, pharmacokinetics, and safety profiles of lead compounds.

This technical guide serves as a starting point for researchers to explore the rich chemical and biological landscape of dillapiole and its derivatives, with the ultimate goal of developing new and effective therapeutic agents and agrochemicals.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]

- 4. Structure-guided identification of mitogen-activated protein kinase-1 inhibitors towards anticancer therapeutics | PLOS One [journals.plos.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

A Technical Guide to the Isolation and Characterization of Phenylpropanoids from Dill (Anethum graveolens)

For Researchers, Scientists, and Drug Development Professionals

Introduction